methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.48 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by esterification with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or esters.
Scientific Research Applications
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(N-(2-(1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
- Methyl 4-(N-(2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl)sulfamoyl)benzoate
Uniqueness
Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is unique due to the presence of the 1,5-dimethyl-1H-pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHPRJXUOBWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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